molecular formula C15H18N4O2 B2947656 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034433-48-0

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2947656
CAS No.: 2034433-48-0
M. Wt: 286.335
InChI Key: LNTODSJYUJOKOT-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a pyrazine-2-yloxy group at the 3-position and a 1H-pyrrol-1-yl moiety linked via an ethanone bridge.

Properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-18-7-1-2-8-18)19-9-3-4-13(11-19)21-14-10-16-5-6-17-14/h1-2,5-8,10,13H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTODSJYUJOKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Analytical Comparisons

Table 2: Analytical Data for Selected Compounds
Compound 1H NMR Shifts (ppm) MS (ESI) Purity (HPLC)
Target Compound* δ 8.3 (pyrazine-H), δ 6.8 (pyrrole-H), δ 3.7 (piperidine-H) [M+H]+: Calculated 330.1 >95% (hypothetical)
Tetrazole-Piperidine (22–28) δ 7.5–8.1 (aryl-H), δ 4.2 (COCH2), δ 2.8 (piperidine-H) [M+H]+: 290–350 >95%
Pyrazolopyrimidine (17q) δ 8.6 (pyrimidine-H), δ 7.2–7.8 (naphthalene-H) [M+H]+: 376.2 >95%
Chlorophenyl-Pyrrole δ 7.4 (chlorophenyl-H), δ 2.3 (pyrrole-CH3) [M+H]+: 347.1 N/A

*Hypothetical data inferred from structural analogs.

Functional Group Impact on Bioactivity

  • Pyrazine vs. Tetrazole : Pyrazine’s electron-deficient aromatic system may facilitate π-π stacking with target proteins, whereas tetrazole’s high nitrogen content enhances metabolic resistance .
  • Pyrrole vs. Pyrazolopyrimidine : Pyrrole’s planar structure allows for hydrophobic interactions, while pyrazolopyrimidine’s fused rings provide rigidity, critical for kinase active-site binding .
  • Substituent Effects : The pyrazine-2-yloxy group in the target compound likely improves water solubility compared to chlorophenyl or ethoxynaphthalene substituents in analogs .

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